Methyl 3-hydroxycyclopentanecarboxylate can be derived from various natural and synthetic sources. It is classified under the category of carboxylic acid derivatives, specifically as an ester due to the presence of the methyl group attached to the carboxylic acid moiety. The compound's structure includes a five-membered carbon ring (cyclopentane) with a hydroxyl group at the third position, making it a hydroxy derivative of cyclopentanecarboxylic acid.
The synthesis of methyl 3-hydroxycyclopentanecarboxylate can be achieved through several methods:
The molecular formula for methyl 3-hydroxycyclopentanecarboxylate is . The compound features:
The structural representation can be illustrated as follows:
Spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) can provide further insights into its structural characteristics. For example, characteristic peaks in IR spectra would include those corresponding to hydroxyl (around 3200-3600 cm) and carbonyl (around 1700 cm) functional groups.
Methyl 3-hydroxycyclopentanecarboxylate participates in various chemical reactions:
These reactions are crucial for synthesizing more complex organic molecules and modifying existing compounds for specific applications.
The mechanism by which methyl 3-hydroxycyclopentanecarboxylate exerts its chemical behavior typically involves nucleophilic attack at the carbonyl carbon during reactions such as esterification or acylation. The hydroxyl group can also act as a nucleophile in substitution reactions, leading to various derivatives depending on the reactants involved.
The reaction pathways often follow standard mechanisms seen in organic chemistry, such as:
Methyl 3-hydroxycyclopentanecarboxylate exhibits several notable physical properties:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the carbonyl carbon in its ester group, making it versatile for various synthetic applications.
Methyl 3-hydroxycyclopentanecarboxylate finds applications across several fields:
Its unique structure allows researchers to explore novel applications within medicinal chemistry and materials science, contributing to advancements in these fields.
The Favorskii rearrangement stands as a cornerstone methodology for constructing the cyclopentane core of M3HCP, particularly enabling ring contraction from α-halogenated cyclohexanone precursors. This reaction proceeds via a mechanistically intricate pathway involving base-mediated enolization adjacent to the halogen-bearing carbon, followed by formation of a strained, high-energy cyclopropanone intermediate. Nucleophilic attack (by hydroxide, alkoxide, or amine) and subsequent rearrangement yield the ring-contracted cyclopentanecarboxylate product [2] [5].
For M3HCP synthesis, α-bromination of a suitable 2-alkyl-cyclohexanone precursor is typically followed by treatment with methoxide. The regioselectivity of the rearrangement is governed by the relative stability of the carbanions formed upon ring opening of the cyclopropanone, favoring migration of the less substituted α-carbon. This intrinsic regiochemical preference makes the Favorskii route particularly valuable for synthesizing 3-substituted cyclopentanecarboxylates like M3HCP from 2-alkyl-cyclohexanones [5] [8].
Table 1: Favorskii Rearrangement Applications in Cyclopentane Synthesis
Starting Material | Conditions | Primary Product | Key Observation | Reference Context |
---|---|---|---|---|
α-Bromo-2-methylcyclohexanone | NaOMe/MeOH | Methyl 3-methylcyclopentanecarboxylate | Classic ring contraction; mixture of stereoisomers | [5] |
Steroidal α-Bromo Ketone (5/6) | Methanolic KOH | Methyl 16α,17α-dimethyl-17-carboxylate (7) & unexpected isomer (9) | Demonstrates regioselectivity and potential for unexpected migration in complex systems | [8] |
α,α'-Dibromoketone | Base (e.g., OH⁻, OR⁻) | α,β-Unsaturated ester | HX elimination competes with rearrangement | [2] |
Optimization focuses on controlling stereochemistry and minimizing side reactions. Key parameters include:
A convergent route to M3HCP involves the stereoselective reduction of methyl 3-oxocyclopentanecarboxylate. This approach separates the challenges of constructing the cyclopentane ring from installing the chiral 3-hydroxy center, allowing for diverse reduction strategies [4].
Table 2: Stereoselective Reduction Approaches to M3HCP
Reduction Method | Reagent/Catalyst | Key Advantage | Key Challenge | Typical dr/ee |
---|---|---|---|---|
Diastereoselective | ||||
Chiral Auxiliary + NaBH₄/LiAlH₄ | E.g., (-)-Menthyl ester | High diastereoselectivity possible | Requires auxiliary synthesis/removal | dr >95:5 possible |
Enantioselective (Catalytic) | ||||
Asymmetric Hydrogenation | Ru-(S)-BINAP / Rh-DuPHOS | Direct, atom-economical | Sensitivity to substrate structure/ester group | ee 70-90% |
CBS Reduction (Oxazaborolidine) | (S)-CBS + BH₃·SMe₂ | High selectivity, broad functional group tol. | Requires stoichiometric borane | ee 85-95%+ |
Enantioselective (Stoichiometric) | ||||
Alpine-Borane / BINAL-H | (+)- or (-)-Diisopinocampheylborane | Proven for cyclic ketones | Stoichiometric chiral reagent, cost | ee 80-90% |
Reduction optimization considers chelation effects, steric environment of the carbonyl, and solvent polarity. Protic solvents can enhance selectivity via hydrogen bonding in CBS reductions, while non-polar solvents benefit some catalytic hydrogenations. Temperature control is often critical to maximize selectivity [4].
Accessing single enantiomers of M3HCP is critical for advanced applications. Beyond enantioselective reduction, several catalytic asymmetric strategies target the chiral cyclopentane scaffold directly:
Optimization hinges on catalyst design (ligand tuning in metal catalysis, amino acid/amine structure in organocatalysis), reaction medium (solvent effects, additives), and temperature control to maximize enantioselectivity (often >95% ee) and yield simultaneously. Continuous process refinement is essential for scalability [6].
Biocatalysis offers sustainable routes to enantiopure M3HCP under mild conditions, aligning with green chemistry principles [9].
Biocatalytic process optimization focuses on enzyme engineering (improving activity, selectivity, robustness), reaction engineering (substrate feeding, product removal to avoid inhibition), cofactor recycling efficiency, and immobilization for enzyme reuse and simplified downstream processing [9].
Addressing scalability challenges in M3HCP synthesis necessitates innovative process intensification technologies:
Flow process optimization targets residence time control, temperature profiling, catalyst/enzyme immobilization stability, mixing efficiency, and integration of purification steps. The goal is achieving robust, high-throughput, and potentially automated production of M3HCP [9].
Table 3: Key Synthetic Strategies and Optimization Levers for M3HCP
Synthetic Strategy | Key Starting Materials | Critical Optimization Parameters | Primary Advantage | Scale Potential |
---|---|---|---|---|
Favorskii Rearrangement | α-Halo cyclohexanones | Base type/concentration, solvent, temperature, halogen control | Direct ring contraction to cyclopentane core | Lab to Pilot |
Stereoselective Reduction | Methyl 3-oxocyclopentanecarboxylate | Reducing agent/catalyst, solvent, temperature, additives | Convergent, high stereoselectivity achievable | Lab to Industrial |
Catalytic Asymmetric Synthesis | Prochiral dienes/dienophiles, meso rings | Catalyst/ligand design, solvent, temp, concentration | Direct access to single enantiomers | Lab to Pilot |
Biocatalysis (KRED/KR) | 3-Oxo ester or rac-M3HCP | Enzyme engineering, cofactor recycling, solvent engineering, immobilization | High enantio-/regioselectivity, green conditions | Lab to Industrial |
Flow Chemistry | Varies (precursors) | Reactor design, residence time, catalyst immobilization, integration | Improved safety, scalability, process control | Pilot to Industrial |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: